molecular formula C11H9NO2S B14175449 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918107-75-2

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde

Katalognummer: B14175449
CAS-Nummer: 918107-75-2
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: NJVUTPASHWGLSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the reaction of appropriate thiazole derivatives with benzaldehyde under specific conditions. One common method involves the use of thiosemicarbazide and α-bromoacetyl derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, such as dyes, pigments, and sensors

Wirkmechanismus

The mechanism of action of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways, inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring

These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.

Eigenschaften

CAS-Nummer

918107-75-2

Molekularformel

C11H9NO2S

Molekulargewicht

219.26 g/mol

IUPAC-Name

4-[(3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C11H9NO2S/c13-8-10-3-1-9(2-4-10)7-12-11(14)5-6-15-12/h1-6,8H,7H2

InChI-Schlüssel

NJVUTPASHWGLSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C(=O)C=CS2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.